

AG-1909 administration in human clinical trials for cat allergy

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Application Notes & Protocols: REGN1908-1909 for Cat Allergy

Introduction and Mechanism of Action

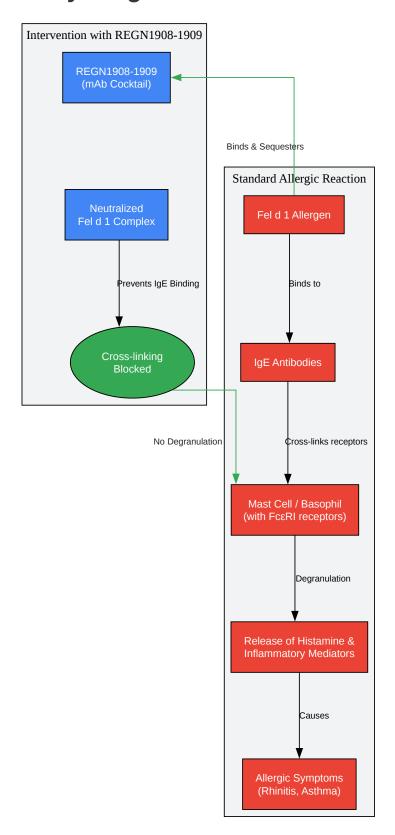
REGN1908-1909 is an investigational therapeutic agent for the treatment of cat allergy. It is not a vaccine but a passive immunotherapy. The therapy consists of a 1:1 cocktail of two fully human IgG4 monoclonal antibodies, REGN1908 and REGN1909.[1][2] These antibodies were developed by Regeneron Pharmaceuticals using their VelocImmune® technology.[3]

The primary mechanism of action is the direct neutralization of the major cat allergen, Felis domesticus 1 (Fel d 1).[1][2] Fel d 1 is the trigger for the majority of cat-allergic reactions.[3][4] The two antibodies in the cocktail, REGN1908 and REGN1909, bind to two distinct, non-overlapping epitopes on the Fel d 1 protein.[1][5]

By binding to Fel d 1, REGN1908-1909 acts as a blocking antibody, preventing the allergen from cross-linking with allergen-specific Immunoglobulin E (IgE) antibodies.[1] This IgE is bound to high-affinity Fc-epsilon receptors (FcɛRI) on the surface of mast cells and basophils. The inhibition of this cross-linking prevents the degranulation of these effector cells, thereby blocking the release of histamine and other inflammatory mediators that cause the symptoms of an allergic reaction.[1] This intervention suppresses both early and late-phase allergic responses.[6]



Signaling Pathway Diagram



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Caption: Mechanism of REGN1908-1909 action.

Clinical Trial Data Summary

Clinical trials have evaluated REGN1908-1909 for safety, pharmacokinetics, and efficacy in adults with confirmed cat allergies. The agent has demonstrated a rapid and durable reduction in allergic responses.[7]

Table 1: Pharmacokinetic Profile of REGN1908-1909 (Single Subcutaneous Doses)

Data from a Phase 1 study in adults with cat allergy.[1][2]

Parameter	150 mg Dose (n=6)	300 mg Dose (n=6)	600 mg Dose (n=6)
Tmax (Time to Max. Concentration)	~6.2 - 8.2 days	~6.2 - 8.2 days	~6.2 - 8.2 days
Terminal Half-life (REGN1908)	~30 days	~30 days	~30 days
Terminal Half-life (REGN1909)	~21 days	~21 days	~21 days
Target Serum Concentration (>10 mg/L)	Not specified	Not specified	Maintained for 8-12 weeks
Kinetics	Linear and dose- proportional	Linear and dose- proportional	Linear and dose- proportional

Table 2: Efficacy Outcomes from Phase 2 Trial (Single 600 mg SC Dose vs. Placebo)

Data from a study in cat-allergic patients with mild asthma, assessed in a controlled Environmental Exposure Unit (EEU).[3][4][7]



Efficacy Endpoint	REGN1908-1909 (n=29)	Placebo (n=27)	P-value
Median Time to Early Asthmatic Response (EAR)	> 4 hours	51 minutes	p=0.0083
Prevention of FEV1 Decline (at Week 1)	68% prevention	23% prevention	Not specified
Tolerated Allergen Quantity (vs. Baseline)	3-fold higher (60 ng)	No significant change (20 ng)	p=0.003
Duration of Effect	Up to 85 days (3 months)	N/A	N/A
Skin Prick Test Reactivity	Substantially reduced	No significant change	p < .001

Clinical Trial Protocols

The following protocols are synthesized from published Phase 1b and Phase 2 clinical trial designs for REGN1908-1909.

Patient Screening and Eligibility

Inclusion Criteria:

- Healthy adults (typically 18-65 years of age).
- Clinical history of cat allergy (rhinitis, conjunctivitis, and/or mild asthma).
- Positive skin prick test (SPT) to cat allergen.
- Demonstrable Early Asthmatic Response (EAR), defined as a ≥20% reduction in Forced Expiratory Volume in 1 second (FEV1) upon controlled cat allergen exposure.[4][7]
- Forced Expiratory Volume (FEV1) ≥70% of predicted value at screening.[8]



Exclusion Criteria:

- Living with a cat or significant cat exposure at home within the last year.
- Previous receipt of REGN1908-1909 in a clinical trial (placebo is allowed).[8]
- Active lung disease other than mild, stable asthma.
- Treatment with other investigational drugs within a specified timeframe (e.g., 2 months).[8]
- Use of allergen-specific immunotherapy for cat allergy is often an exclusion criterion.[4]

Dosing and Administration

- Formulation: REGN1908 and REGN1909 are supplied as a sterile solution for injection.
- Dosage: A single dose of 600 mg, composed of 300 mg of REGN1908 and 300 mg of REGN1909.[7] Other doses tested include 150 mg and 300 mg total.[1][2]
- Route of Administration: Subcutaneous (SC) injection.[1][2]
- Frequency: Administered as a single dose. Efficacy has been shown to last for up to 3 months.[4][7]

Efficacy Assessment Protocol (Controlled Allergen Challenge)

The primary efficacy is determined using a Controlled Cat Allergen Challenge, often within an Environmental Exposure Unit (EEU) or via Nasal Allergen Challenge (NAC).

Protocol Workflow:

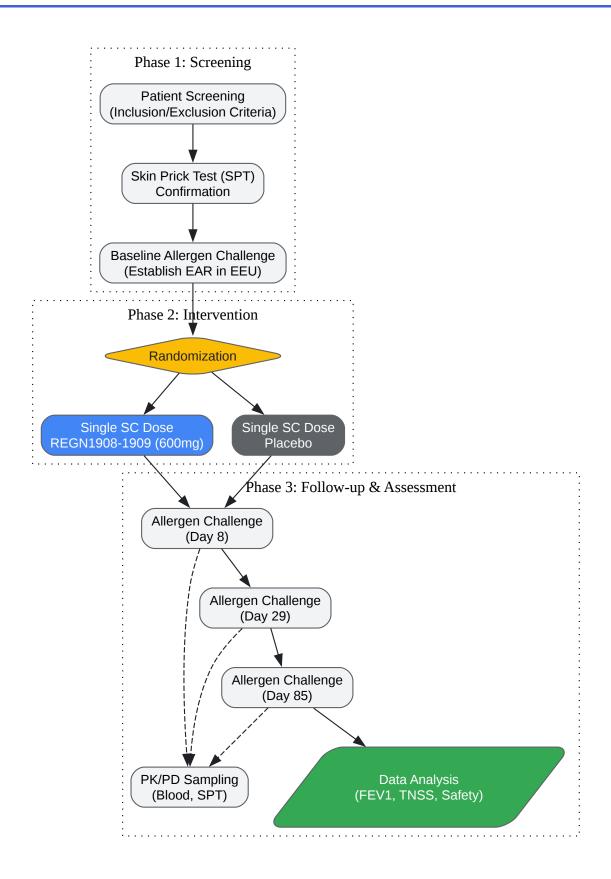
- Baseline Challenge: Prior to treatment, establish a baseline allergic response. Patients are exposed to a standardized concentration of cat allergen (e.g., 40 nanograms) in an EEU.[7]
- Measure Baseline Response: Key metrics are recorded, including:
 - Time to onset of EAR (≥20% FEV1 drop).



- Total Nasal Symptom Score (TNSS).
- Ocular symptom scores.
- Randomization & Dosing: Eligible patients are randomized to receive a single subcutaneous dose of REGN1908-1909 (e.g., 600 mg) or a matching placebo.
- Post-Dose Challenges: The allergen challenge is repeated at specified time points post-administration (e.g., Day 8, Day 29, Day 57, and Day 85).[4]
- Measure Post-Dose Response: The same efficacy metrics are recorded during each postdose challenge to assess for improvement compared to baseline and the placebo group.
- Pharmacodynamic/Biomarker Assessment:
 - Skin Prick Tests (SPT): Wheal and flare responses to cat allergen are measured at baseline and follow-up visits.[8]
 - Blood Sampling: Serum is collected at predefined intervals for pharmacokinetic analysis and to measure levels of biomarkers like IgE.[1][2]
 - Nasal Fluid Analysis: Samples may be collected post-NAC to measure local levels of cytokines and chemokines (e.g., IL-4, IL-5, IL-13).[5][6]

Experimental Workflow Diagram





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Caption: Clinical trial workflow for REGN1908-1909.



Safety and Tolerability

Across clinical studies, single subcutaneous doses of REGN1908-1909 up to 600 mg have been generally well-tolerated.[4] Adverse events were reported to be not dose-dependent, and no dose-limiting toxicities were identified in the Phase 1 dose-escalation study.[1][2] Standard monitoring for injection site reactions and systemic adverse events should be conducted as per good clinical practice.

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